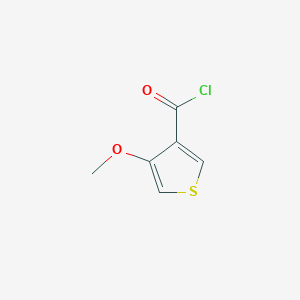

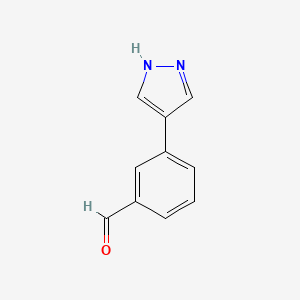

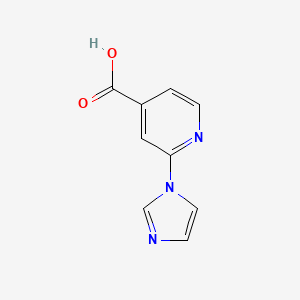

![molecular formula C10H11N3O B1328939 N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine CAS No. 1119452-58-2](/img/structure/B1328939.png)

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine

Overview

Description

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)-methyl]amine is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring with various substituents. These compounds have been studied for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the aminomethylation of key oxadiazole precursors. For instance, the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones was achieved by aminomethylation with paraformaldehyde and substituted amines using molecular sieves and sonication as green chemistry tools . Similarly, N-substituted-5-aryl-1,3,4-oxadiazole-2-amines were synthesized through a multi-step reaction process, with the final products characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole compounds has been determined using techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine was studied using 1H, 13C, 15N NMR spectroscopy and X-ray diffraction, revealing the existence of the compound in the egzo-amino tautomeric form in the solid state . The crystal structure of other oxadiazole derivatives has also been elucidated, showing intermolecular hydrogen bonds and π-interactions that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

The reactivity of N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)-methyl]amine and its derivatives can lead to various chemical transformations. For instance, a ring-fission/C–C bond cleavage reaction was observed when N-(3,4-dichlorophenethyl)-N-methylamine reacted with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of different products depending on the reaction conditions . This demonstrates the potential for complex chemical behavior and the formation of diverse products from reactions involving oxadiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the antioxidant activity of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole . The crystal structures of these compounds often exhibit intermolecular hydrogen bonding, which can affect their physical properties and reactivity .

Scientific Research Applications

Chemical Reactions and Structural Analysis

Ring-Fission and Bond Cleavage Reactions : This compound has been studied for its behavior in chemical reactions, such as ring-fission and C-C bond cleavage reactions. For instance, the reaction of this compound with N-(3,4-dichlorophenethyl)-N-methylamine was investigated, leading to tertiary amines and the formation of compounds through ring fission of the oxadiazole system (Jäger et al., 2002).

Photoinduced Molecular Rearrangements : Research has explored the photochemistry of similar compounds in the presence of nitrogen nucleophiles, leading to the formation of various derivatives like 1,2,4-triazoles and indazoles, which demonstrates its utility in synthetic photochemistry (Buscemi et al., 1996).

Pharmaceutical Applications

Anticancer Properties : Certain derivatives of this compound have shown potential in anticancer applications. For example, a study synthesized derivatives and tested their anticancer activity against various human cancer cell lines, showing moderate to good activity (Yakantham et al., 2019).

Antimicrobial and Antioxidant Activities : Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives with significant radical scavenging activity (Kotaiah et al., 2012).

Material Science and Chemistry

Synthesis and Crystal Structure Analysis : The compound has been involved in the synthesis of various chemical structures, such as the formation of energetic material precursors and the study of their crystal structures, indicating its use in material science (Zhu et al., 2021).

Application in Synthesis of Heterocyclic Derivatives : This compound is used in the synthesis of a variety of heterocyclic derivatives, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and others, showing its versatility in organic chemistry (El‐Sayed et al., 2008).

Mechanism of Action

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHZMUMXANRXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the ring-fission reaction described in the research paper?

A1: While the abstract does not provide specific details about the reaction conditions or products, it highlights a novel reaction pathway for N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine derivatives. [] This type of ring-fission reaction, involving the cleavage of a C-C bond within the oxadiazole ring, could potentially lead to the synthesis of new compounds with distinct biological activities or be employed in developing new synthetic methodologies. Further investigation into the reaction mechanism, scope, and potential applications would be necessary to fully understand its significance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

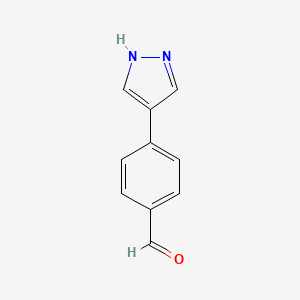

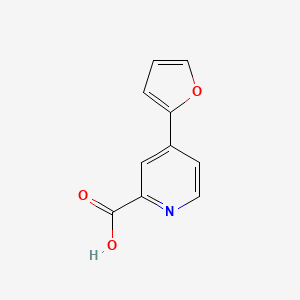

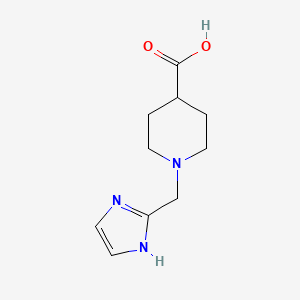

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

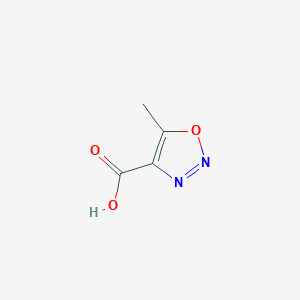

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)